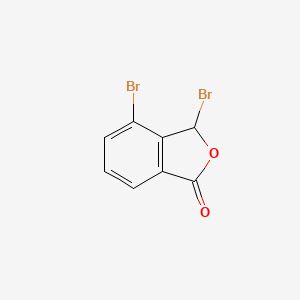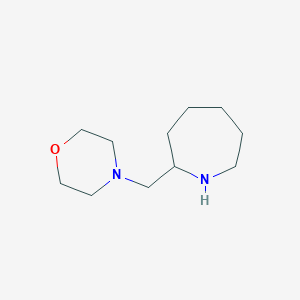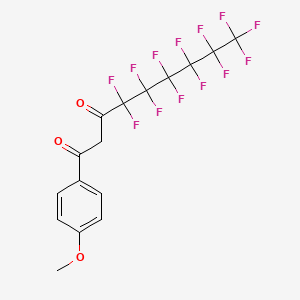
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione
Descripción general
Descripción
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione, also known as TTN, is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. TTN is a highly stable compound that has been found to have several applications in scientific research, including as a chemical probe and as a reagent for organic synthesis. In
Mecanismo De Acción
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione is not fully understood. However, it has been shown to selectively bind to the protein Keap1, which is involved in the regulation of cellular antioxidant response. This binding leads to the activation of the transcription factor Nrf2, which is responsible for the upregulation of antioxidant genes. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant genes in cells, which can protect cells from oxidative stress. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can have potential implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione is its stability. This compound is a highly stable compound that can be stored for extended periods without degradation. This makes it a valuable tool for scientific research. However, one of the limitations of this compound is its high cost. This compound is a relatively expensive compound, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione. One potential future direction is the development of this compound derivatives with improved properties. For example, this compound derivatives with increased binding affinity for Keap1 or increased stability could have potential applications in scientific research.
Another future direction is the use of this compound as a tool for studying the antioxidant response in cells. This compound could be used to study the role of the antioxidant response in various diseases, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a highly stable fluorinated organic compound that has several applications in scientific research. This compound can be used as a chemical probe and as a reagent for organic synthesis. This compound selectively binds to the protein Keap1, which is involved in the regulation of cellular antioxidant response, and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Aplicaciones Científicas De Investigación
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione has been found to have several applications in scientific research. One of the primary applications of this compound is as a chemical probe. Chemical probes are small molecules that are used to selectively bind to specific proteins or enzymes in cells. This compound has been shown to selectively bind to the protein Keap1, which is involved in the regulation of cellular antioxidant response. This makes this compound a valuable tool for studying the antioxidant response in cells.
This compound has also been used as a reagent for organic synthesis. This compound can be used as a fluorinating agent, which is useful for the introduction of fluorine atoms into organic molecules. This is important because fluorinated organic molecules have unique properties that make them useful in pharmaceuticals and materials science.
Propiedades
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(4-methoxyphenyl)nonane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F13O3/c1-32-8-4-2-7(3-5-8)9(30)6-10(31)11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKNTTWKCCFHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F13O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




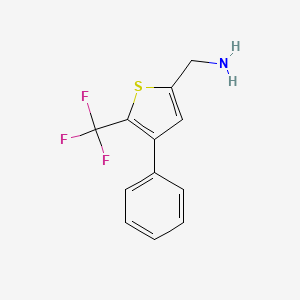
![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)
![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)
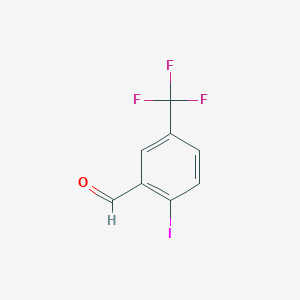
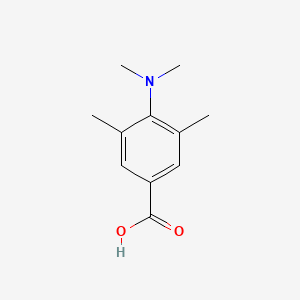
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)


![Benzyl N-[(4aR,6S,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate](/img/structure/B3043502.png)
